1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
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Overview
Description
1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a sulfonyl group attached to a benzimidazole core, which can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound 1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole are currently unknown . Imidazoles, a class of compounds to which this molecule belongs, are known to be key components in a variety of functional molecules used in everyday applications . They have been utilized in a diverse range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Mode of Action
Imidazole derivatives have been found to exhibit a wide range of pharmacological effects . For instance, some imidazole derivatives have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain compound .
Biochemical Pathways
Imidazole derivatives have been found to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Some imidazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, a certain compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxy-4-methylbenzenesulfonyl chloride and 5,6-dimethyl-1H-benzimidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-ethoxy-4-methylbenzenesulfonyl chloride is added dropwise to a solution of 5,6-dimethyl-1H-benzimidazole in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which might reduce the sulfonyl group to a sulfide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
- 1-((2-ethoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
Uniqueness
1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its lipophilicity, electronic properties, and biological activity. This combination of substituents can enhance its specificity and potency compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-5-23-17-8-12(2)6-7-18(17)24(21,22)20-11-19-15-9-13(3)14(4)10-16(15)20/h6-11H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOOVOFDPQMFNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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